N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a piperidine ring via a carboxamide bond. This structural motif is associated with diverse biological activities, including kinase inhibition and antiviral effects, as seen in related compounds .
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-24(20,21)18-8-6-12(7-9-18)10-17-16(19)15-11-22-13-4-2-3-5-14(13)23-15/h2-5,12,15H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDFURDUAXRAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it a promising target for cancer treatment.
Mode of Action
The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting the progression of the cell cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest.
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK2 activity , leading to cell cycle arrest . On a cellular level, this results in the inhibition of cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
The 2,3-dihydrobenzo[b][1,4]dioxine carboxamide core is a privileged structure in medicinal chemistry. Below is a comparative analysis of analogs with variations in substituents and biological activities:
Key Observations:
- Piperidine Modifications : The target compound’s 1-(methylsulfonyl)piperidine group distinguishes it from analogs with tert-butylpiperazine (e.g., ) or unmodified piperidine (e.g., ). The sulfonyl group may improve solubility and target binding through polar interactions.
- Heterocyclic Additions: Quinoline (), thiazole (), and pyrazole () substituents in analogs confer selectivity for kinases or viral targets, whereas the target compound lacks these heterocycles.
Pharmacological Potential
- Anticancer Activity : The lignanamide analog () showed cytotoxicity against cancer cell lines, hinting that the target compound’s carboxamide-piperidine structure could be optimized for similar applications.
- Antiviral Activity : Benzylamine-substituted analogs () inhibit viral replication, suggesting the dihydrobenzo dioxine scaffold’s versatility in targeting viral enzymes.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Methodological Answer: The synthesis typically involves coupling a piperidine sulfonamide intermediate with a dihydrobenzo[b][1,4]dioxine-carboxylic acid derivative. Key parameters include:
- Reagents : Carbodiimides (e.g., EDC or DCC) for amide bond formation .
- Solvents : Polar aprotic solvents like dichloromethane (DCM) or ethanol to enhance solubility and reaction efficiency .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is critical for isolating the pure compound .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Essential for verifying the piperidinyl-methyl linkage, methylsulfonyl group, and dihydrobenzo[b][1,4]dioxine ring. For example, the methylsulfonyl group shows a singlet near δ 3.0–3.2 ppm in ¹H NMR .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental ¹H NMR data for this compound?
Methodological Answer: Discrepancies often arise from:
- Conformational dynamics : The piperidine ring’s chair-flip equilibrium can split proton signals. Use variable-temperature NMR to stabilize conformers .
- Solvent effects : Deuterated DMSO may enhance resolution of broad peaks caused by hydrogen bonding .
- Impurity interference : Combine HPLC purification with 2D NMR (e.g., COSY, HSQC) to isolate and assign signals .
Q. What strategies are effective for designing target-specific biological assays for this compound?
Methodological Answer:
- Receptor docking studies : Use computational tools (e.g., AutoDock) to predict binding affinities for targets like GPCRs or kinases, guided by structural analogs in .
- Functional assays : For enzyme inhibition, employ fluorescence-based or radiometric assays (e.g., kinase activity measured via ADP-Glo™) .
- Selectivity profiling : Screen against panels of related receptors/enzymes to identify off-target effects .
Q. How can metabolic stability of this compound be evaluated in preclinical models?
Methodological Answer:
- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to measure intrinsic clearance. Monitor parent compound depletion via LC-MS/MS .
- CYP enzyme inhibition assays : Identify metabolic pathways using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) .
- Plasma stability : Incubate the compound in plasma (37°C) and quantify degradation over 24 hours .
Data Contradiction and Validation
Q. How should researchers address conflicting bioactivity data across different cell lines?
Methodological Answer:
- Cell line validation : Ensure authenticity via STR profiling and mycoplasma testing .
- Assay standardization : Normalize data to housekeeping genes (e.g., GAPDH) and use positive controls (e.g., staurosporine for cytotoxicity) .
- Mechanistic follow-up : Combine transcriptomics (RNA-seq) and proteomics to identify pathway-specific variations .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting this compound’s physicochemical properties?
Methodological Answer:
- LogP and solubility : Use SwissADME or ACD/Labs to estimate hydrophobicity and aqueous solubility, critical for bioavailability .
- pKa prediction : Tools like MarvinSuite predict ionization states, informing buffer selection for assays .
- ADMET profiling : Utilize QikProp or ADMET Predictor™ to assess permeability, CNS penetration, and toxicity risks .
Structural Optimization Challenges
Q. How can the compound’s solubility be improved without compromising target binding?
Methodological Answer:
- Prodrug strategies : Introduce phosphate or PEG groups at the piperidine nitrogen or carboxylate moiety .
- Co-crystallization studies : Use X-ray crystallography to identify non-critical regions for introducing polar groups (e.g., hydroxyl or amine) .
- Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
